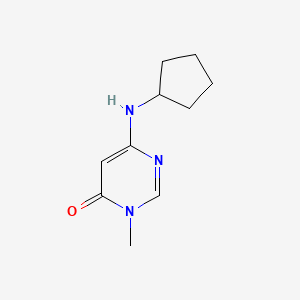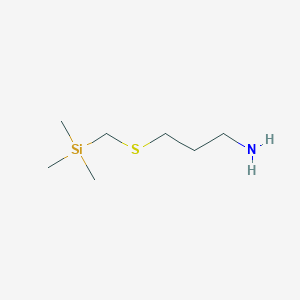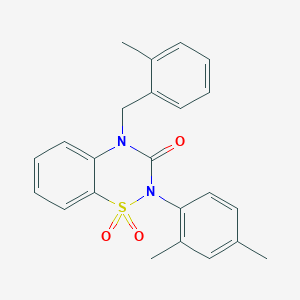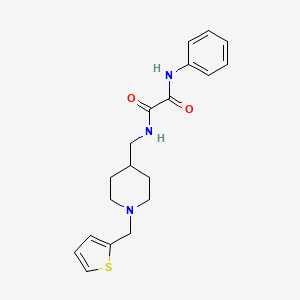![molecular formula C22H15FN2O2S2 B2626636 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478081-01-5](/img/structure/B2626636.png)
4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a useful research compound. Its molecular formula is C22H15FN2O2S2 and its molecular weight is 422.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protonation and Chemical Interactions
The protonation of compounds similar to 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone, particularly those involving phenol and 4-fluorophenol, has been studied using 13C NMR spectroscopy. This research focuses on the protonation occurring predominantly on the oxygen atom, influenced by the H0a acidity function (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Application in Luminescence and Photoluminescence
A study on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands highlights the luminescence properties of these compounds. Complexes containing fluoro, sulfane, or sulfone groups were analyzed for their emission behavior, revealing significant findings in green-emitting properties and photoluminescence quantum yields (Constable, Ertl, Housecroft, & Zampese, 2014).
Polymer and Material Science Applications
- Transparent polyimides derived from compounds involving thiophenyl-substituted benzidines, including those synthesized from similar sulfanyl compounds, have been developed with high refractive indices and small birefringence, indicating potential applications in advanced material sciences (Tapaswi et al., 2015).
- The synthesis of a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone, a compound related to the one , has led to the development of comb-shaped poly(arylene ether sulfone)s, demonstrating high proton conductivity for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Molecular Structure and Interaction Studies
- The molecular structure, NBO analysis, and spectroscopic studies of a novel anti COVID-19 molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provide insight into the potential antiviral properties and pharmacokinetic properties of related compounds (Mary et al., 2020).
Synthesis and Structural Analysis
Studies focusing on the synthesis and structure-activity relationships of compounds with similar molecular structures provide a foundation for understanding the chemical properties and potential applications in fields such as medicinal chemistry and material science (Venkatesan et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(4-fluorophenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQGVZYJMAZPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)


![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)


![(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2626568.png)



![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)

